2,3,5-Trimethoxytoluene
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Overview
Description
2,3,5-Trimethoxytoluene is a member of methoxybenzenes.
Scientific Research Applications
Chemical Intermediate Synthesis
2,3,5-Trimethoxytoluene (TMT) has significant applications in the synthesis of various chemical intermediates. For instance, its liquid-phase oxidation can produce important intermediates for medicine production. The oxidation of 3,4,5-trimethoxytoluene, a related compound, yields high-purity aldehydes, crucial in pharmaceutical manufacturing (Kitajima et al., 1988).
Extraction from Natural Sources
TMT and its derivatives have been successfully isolated from natural sources, such as the genus 'Stockwellia.' This extraction process, often involving steam distillation, underscores the presence and relevance of TMT in various plant species, which can have broader implications for the field of phytochemistry (Brophy et al., 1992).
Electrochemical Studies
Electrochemical research has explored the anodic oxidation of compounds like 3,4,5-trimethoxytoluene. These studies provide insights into the behavior of TMT and similar compounds under electrochemical conditions, potentially leading to applications in electrochemical synthesis and analysis (Said et al., 2002).
Process Development for Synthesis
The process development of synthesizing TMT itself has been a topic of research. Optimizing the synthesis process from simpler compounds, like p-cresol, can lead to more efficient and cost-effective production methods, which are vital for industrial-scale applications (Sankaranarayanan and Chandalia, 2006).
Role in Traditional Medicine
Studies on traditional Chinese medicine have identified TMT as one of the key absorbed volatile organic compounds in certain herbal treatments. This finding suggests that TMT could play a significant role in the pharmacological activity and safety profiles of these medicinal herbs (Liu et al., 2020).
Synthesis of Derivatives
TMT serves as a starting material for the synthesis of various derivatives, including complex molecules like benzoquinones. This application demonstrates the versatility of TMT as a foundational chemical in synthetic organic chemistry (Wang et al., 2014).
properties
CAS RN |
38790-14-6 |
---|---|
Product Name |
2,3,5-Trimethoxytoluene |
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,2,5-trimethoxy-3-methylbenzene |
InChI |
InChI=1S/C10H14O3/c1-7-5-8(11-2)6-9(12-3)10(7)13-4/h5-6H,1-4H3 |
InChI Key |
HLFDEAPOXFIBPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)OC)OC |
Canonical SMILES |
CC1=CC(=CC(=C1OC)OC)OC |
Other CAS RN |
38790-14-6 |
synonyms |
2,3,5-trimethoxytoluene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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